Home > Products > Screening Compounds P143212 > N-Desisobutyl-N-propyl Rifabutin
N-Desisobutyl-N-propyl Rifabutin - 75903-10-5

N-Desisobutyl-N-propyl Rifabutin

Catalog Number: EVT-1483239
CAS Number: 75903-10-5
Molecular Formula: C₄₅H₆₀N₄O₁₁
Molecular Weight: 832.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Desisobutyl-N-propyl Rifabutin is a derivative of Rifabutin, a synthetic antibiotic in the rifamycin class. Rifabutin is primarily used for the prevention and treatment of Mycobacterium avium complex infections, particularly in patients with advanced HIV infection. The compound is known for its ability to inhibit bacterial RNA synthesis by targeting DNA-dependent RNA polymerase, making it effective against various mycobacterial infections, including tuberculosis.

Source and Classification

N-Desisobutyl-N-propyl Rifabutin is classified as an antituberculosis agent and belongs to the broader category of rifamycins. It derives from modifications made to the Rifabutin structure, which itself is a synthetic derivative of natural products from the bacterium Amycolatopsis mediterranei. This compound retains similar pharmacological properties to its parent compound while potentially offering distinct therapeutic advantages or reduced side effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Desisobutyl-N-propyl Rifabutin involves several chemical transformations aimed at modifying the parent Rifabutin structure. The general synthetic approach includes:

  1. Functionalization: Introducing a propyl group while removing the isobutyl moiety.
  2. Acylation and Deacylation: Utilizing specific reagents to achieve selective acylation at strategic positions on the rifamycin core.
  3. Oxidation: Employing oxidizing agents to modify functional groups, enhancing the compound's activity or solubility.

The synthesis typically employs techniques such as chromatography for purification and spectroscopic methods (NMR, IR, MS) for structural verification .

Molecular Structure Analysis

Structure and Data

The molecular formula of N-Desisobutyl-N-propyl Rifabutin can be represented as C46H62N4O11C_{46}H_{62}N_{4}O_{11}. The structural modifications involve changes in the side chains attached to the rifamycin core, specifically at the nitrogen position where the propyl group replaces the isobutyl group.

The three-dimensional structure can be visualized using molecular modeling software, which aids in understanding how these modifications affect its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

The reactions involved in synthesizing N-Desisobutyl-N-propyl Rifabutin include:

  1. N-Alkylation: The introduction of a propyl group typically occurs through nucleophilic substitution reactions.
  2. Oxidative Reactions: Employing electrophilic oxidants to modify amine functionalities into N-oxides or other derivatives.
  3. Hydrolysis: Deacylation processes that remove protective groups or modify ester functionalities to yield the desired active form of the antibiotic.

These reactions require careful control of conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product .

Mechanism of Action

Process and Data

N-Desisobutyl-N-propyl Rifabutin exerts its antibacterial effects by inhibiting bacterial RNA synthesis. It binds to the beta subunit of DNA-dependent RNA polymerase in mycobacteria, preventing transcription and subsequently bacterial growth. This mechanism is similar to that of other rifamycins but may vary slightly due to structural differences that influence binding affinity and specificity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Desisobutyl-N-propyl Rifabutin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 822 g/mol.
  • Solubility: The compound's solubility can be enhanced through modifications, making it more bioavailable.
  • Stability: Stability under physiological conditions is critical for its efficacy; studies indicate that derivatives like N-Desisobutyl-N-propyl Rifabutin may exhibit improved stability compared to traditional rifamycins.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to determine these properties quantitatively .

Applications

Scientific Uses

N-Desisobutyl-N-propyl Rifabutin is primarily researched for its potential applications in treating mycobacterial infections, particularly in patients with compromised immune systems. Its modified structure may offer advantages such as reduced hepatotoxicity compared to standard rifamycins, making it a candidate for further clinical studies . Additionally, its synthesis contributes valuable insights into drug design strategies aimed at improving antibiotic efficacy against resistant strains of bacteria.

Properties

CAS Number

75903-10-5

Product Name

N-Desisobutyl-N-propyl Rifabutin

IUPAC Name

[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate

Molecular Formula

C₄₅H₆₀N₄O₁₁

Molecular Weight

832.98

InChI

InChI=1S/C45H60N4O11/c1-11-18-49-19-16-45(17-20-49)47-33-30-31-38(53)27(7)41-32(30)42(55)44(9,60-41)58-21-15-29(57-10)24(4)40(59-28(8)50)26(6)37(52)25(5)36(51)22(2)13-12-14-23(3)43(56)46-35(39(31)54)34(33)48-45/h12-15,21-22,24-26,29,36-37,40,51-54H,11,16-20H2,1-10H3,(H,46,56)/t22-,24+,25+,26+,29-,36-,37+,40+,44-/m0/s1

SMILES

CCCN1CCC2(CC1)N=C3C4=C5C(=C(C6=C4C(=O)C(O6)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)NC(=C5O)C3=N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O

Synonyms

1’,4-Didehydro-1-deoxy-1,4-dihydro-1-oxo-5’-propylrifamycin XIV;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.